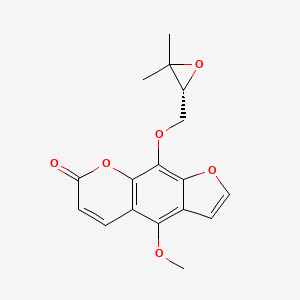

Byakangelicol

Description

This compound has been reported in Stauranthus perforatus, Glehnia littoralis, and other organisms with data available.

RN given for (R)-isomer; structure in first source

Properties

IUPAC Name |

9-[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]-4-methoxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-17(2)11(23-17)8-21-16-14-10(6-7-20-14)13(19-3)9-4-5-12(18)22-15(9)16/h4-7,11H,8H2,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBITTMJKIGFNH-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)COC2=C3C(=C(C4=C2OC(=O)C=C4)OC)C=CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](O1)COC2=C3C(=C(C4=C2OC(=O)C=C4)OC)C=CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180727 | |

| Record name | Byakangelicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26091-79-2, 61046-59-1 | |

| Record name | Byakangelicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26091-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Byakangelicol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026091792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Byakangelicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | byakangelicol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 26091-79-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Isolation of Byakangelicol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the furanocoumarin Byakangelicol, detailed methodologies for its isolation and purification, and an exploration of its known biological signaling pathways. The information is compiled and presented to support research, drug discovery, and development initiatives.

Natural Sources of this compound

This compound is a naturally occurring furanocoumarin predominantly found in plants of the Angelica genus, which are widely used in traditional medicine. The primary and most cited source for the isolation of this compound is the root of Angelica dahurica , commonly known as "Bai Zhi" in traditional Chinese medicine.[1]

Other species of the Angelica genus have also been identified as sources of this compound, including:

-

Angelica glabra

-

Angelica taiwaniana

Beyond the Angelica genus, this compound has been identified in other plants, notably in the Citrus family:

-

Citrus limon (Lemon)

-

Citrus medica (Citron)

The concentration and yield of this compound can vary between species and even within the same species due to factors such as geographical location, harvesting time, and post-harvest processing methods. For instance, sulfur fumigation, a process sometimes used to preserve the roots of Angelica dahurica, has been shown to significantly decrease or eliminate the this compound content.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction, fractionation, and purification. The following sections detail the experimental protocols for these procedures.

2.1. Extraction Methodologies

The initial step in isolating this compound is the extraction from the dried and powdered plant material. The choice of solvent and extraction technique is critical for maximizing the yield of the target compound.

Table 1: Comparison of Extraction Methods for Coumarins from Angelica dahurica

| Extraction Method | Solvent System | Key Parameters | Reported Yield/Efficiency | Reference |

| Ionic Liquid Extraction | [Bmim]Tf2N | Solid-to-liquid ratio: 1:8, Temperature: 60°C, Time: 180 min | Byakangelicin Yield: 99.52% | [2][3] |

| Deep Eutectic Solvent (DES) - Ultrasound-Assisted | Choline chloride:citric acid:water (1:1:2 molar ratio) | Solid-to-liquid ratio: 1:10, Temperature: ~60°C, Time: 50 min | Total Coumarin Yield: 1.18% | [4] |

| Microwave-Assisted Extraction (MAE) with DES | Deep Eutectic Solvent | - | 10.74% improvement over conventional methods | [1] |

| Methanol Decoction | Methanol | Reflux for 2 hours (repeated 3 times) | - | |

| Sonication | Methanol | Sonication for 60 minutes | - |

2.1.1. Experimental Protocol: Conventional Solvent Extraction

This protocol outlines a general procedure for the extraction of this compound using conventional organic solvents.

-

Preparation of Plant Material: The roots of Angelica dahurica are washed, dried, and ground into a fine powder.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. Methanol or ethanol are commonly used.

-

Maceration: The plant powder is soaked in the solvent for a period of 24-72 hours with occasional agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, allowing for continuous extraction with a fresh solvent.

-

Ultrasonication: The extraction can be enhanced by placing the mixture of plant powder and solvent in an ultrasonic bath for 30-60 minutes.

-

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2. Purification Methodologies

The crude extract containing this compound is a complex mixture of various phytochemicals. Therefore, chromatographic techniques are employed for its purification.

2.2.1. Experimental Protocol: Silica Gel Column Chromatography

This is a common method for the initial fractionation of the crude extract.

-

Preparation of the Column: A glass column is packed with silica gel (100-200 mesh) as the stationary phase, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) as the mobile phase.

-

Sample Loading: The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with the mobile phase. A gradient elution is often employed, starting with a non-polar solvent system (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Fractions are collected sequentially as the mobile phase elutes from the column.

-

Analysis of Fractions: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Fractions with similar TLC profiles are pooled together.

2.2.2. Experimental Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to obtain high-purity this compound, preparative HPLC is the method of choice.

-

System Preparation: A preparative HPLC system equipped with a C18 column is used.

-

Mobile Phase: A suitable mobile phase is prepared, typically a mixture of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., acetic acid or trifluoroacetic acid) to improve peak shape.

-

Sample Injection: The semi-purified, this compound-containing fractions from column chromatography are dissolved in the mobile phase, filtered, and injected into the preparative HPLC system.

-

Chromatographic Separation: The separation is performed under isocratic or gradient elution conditions, which have been optimized at an analytical scale.

-

Fraction Collection: The peak corresponding to this compound is collected using a fraction collector.

-

Purity Confirmation: The purity of the isolated this compound is confirmed using analytical HPLC, and its structure is elucidated using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Experimental Workflow for Isolation and Purification of this compound

Signaling Pathways Modulated by this compound

This compound has been shown to possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

3.1. Inhibition of the NF-κB and COX-2 Pathways

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2) pathways.[5]

-

NF-κB Pathway: In response to pro-inflammatory stimuli such as Interleukin-1 beta (IL-1β), the inhibitor of NF-κB, IκBα, is typically degraded. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been observed to partially inhibit the degradation of IκBα, which in turn suppresses the nuclear translocation of p65.[5]

-

COX-2 Pathway: The expression of COX-2 is upregulated during inflammation and is responsible for the synthesis of prostaglandins, such as Prostaglandin E2 (PGE2), which are key mediators of inflammation and pain.[6] this compound has been shown to inhibit the expression of the COX-2 enzyme and also directly inhibit its activity.[5] This dual inhibition leads to a significant reduction in the production of PGE2.[5]

Signaling Pathway of this compound's Anti-inflammatory Action

References

- 1. Microwave-assisted extraction of bioactive components from Angelica dahurica using the tailor-made natural deep eutectic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facile and Rapid Isolation of Oxypeucedanin Hydrate and Byakangelicin from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound, isolated from Angelica dahurica, inhibits both the activity and induction of cyclooxygenase-2 in human pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of cyclooxygenase-2 rapidly reverses inflammatory hyperalgesia and prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

Byakangelicol: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Byakangelicol, a naturally occurring furanocoumarin, has garnered significant interest within the scientific community for its diverse pharmacological activities. Isolated from the roots of Angelica dahurica, this compound has demonstrated notable anti-inflammatory, neuroprotective, and potential anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its underlying mechanisms of action. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is classified as a psoralen, a linear furanocoumarin, characterized by a furan ring fused with a coumarin moiety. Its unique structure is key to its biological interactions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 9-[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]-4-methoxyfuro[3,2-g]chromen-7-one | [1] |

| Molecular Formula | C₁₇H₁₆O₆ | [2] |

| Molecular Weight | 316.31 g/mol | [3] |

| Melting Point | 106 °C | [4] |

| Boiling Point (Predicted) | 503.4 ± 50.0 °C | [4] |

| Appearance | White powder | [4] |

| UV max (in Ethanol) | 223, 241, 249, 267, 312 nm | [5] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source |

| Chloroform | Soluble | [4] |

| Methanol | Soluble | [4] |

| Pyridine | Soluble | [4] |

| Dimethylformamide (DMF) | 30 mg/mL | [5] |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL | [5] |

| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [5] |

| Ethanol | 10 mg/mL | [5] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological effects, primarily centered around its anti-inflammatory and enzyme-inhibitory activities.

Anti-inflammatory Activity

Inhibition of Cyclooxygenase-2 (COX-2) Signaling Pathway

This compound has been shown to inhibit the expression and activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. In human pulmonary epithelial cells (A549), this compound attenuates the interleukin-1β (IL-1β)-induced production of prostaglandin E2 (PGE₂), a potent inflammatory mediator.[4] This inhibition is achieved, at least in part, through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] this compound partially inhibits the degradation of IκB-α, which in turn prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the transcription of the COX-2 gene.[4]

Inhibition of Nitric Oxide (NO) Production

This compound also demonstrates anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key signaling molecule in inflammation. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound has been shown to reduce NO levels. This is likely due to the inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. Furthermore, this compound has been observed to down-regulate the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, while up-regulating the anti-inflammatory cytokine IL-10.[6]

Neuroprotective Activity

This compound has been reported to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory action suggests potential therapeutic applications in neurodegenerative diseases like Alzheimer's disease, where enhancing cholinergic neurotransmission is a key therapeutic strategy.

Hepatoprotective Activity

Studies have also indicated that this compound possesses hepatoprotective properties. It has been shown to reduce cytotoxicity induced by tacrine in HepG2 cells, suggesting a potential role in protecting liver cells from certain types of drug-induced damage.

Experimental Protocols

The following sections outline the general methodologies for key experiments cited in the study of this compound's biological activities.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for inhibitors of cholinesterases.

-

Principle: The assay measures the activity of AChE or BChE by monitoring the formation of thiocholine, which is produced when the enzyme hydrolyzes its substrate, acetylthiocholine or butyrylthiocholine, respectively. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

-

Reagents:

-

Phosphate buffer (pH 8.0)

-

AChE or BChE enzyme solution

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution

-

DTNB solution

-

This compound solution at various concentrations

-

-

Procedure:

-

In a 96-well plate, add the buffer, DTNB solution, and the this compound solution (or vehicle control).

-

Add the enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate solution (ATCI or BTCI).

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of this compound to the rate of the control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is then determined.

-

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Cells (Griess Assay)

This assay is used to quantify the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

-

Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the intensity of the color is proportional to the nitrite concentration, which can be measured spectrophotometrically at 540 nm.

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce iNOS expression and NO production, and incubate for a further period (e.g., 24 hours).

-

-

Griess Assay Procedure:

-

Collect the cell culture supernatant.

-

Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant in a new 96-well plate.

-

Incubate at room temperature for a short period (e.g., 10-15 minutes).

-

Measure the absorbance at 540 nm.

-

A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

-

Cyclooxygenase-2 (COX-2) Inhibition Assay in A549 Cells

This assay assesses the ability of a compound to inhibit the production of prostaglandins, the products of COX-2 activity.

-

Principle: The inhibition of COX-2 is determined by measuring the reduction in the level of prostaglandins (e.g., PGE₂) in the cell culture medium after stimulation.

-

Cell Culture and Treatment:

-

Culture A549 human lung carcinoma cells in appropriate media.

-

Pre-treat the cells with different concentrations of this compound.

-

Induce COX-2 expression and activity by treating the cells with an inflammatory stimulus such as Interleukin-1β (IL-1β).

-

Incubate for a specified time to allow for prostaglandin production.

-

-

PGE₂ Measurement:

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE₂ using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

The percentage of COX-2 inhibition is calculated by comparing the PGE₂ levels in this compound-treated cells to those in the stimulated control cells.

-

Hepatoprotective Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

-

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

-

Cell Culture and Treatment:

-

Seed HepG2 human liver cancer cells in a 96-well plate.

-

Treat the cells with a hepatotoxic agent, such as tacrine, in the presence and absence of various concentrations of this compound.

-

Incubate for a predetermined period (e.g., 24 hours).

-

-

MTT Assay Procedure:

-

Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow for formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm) using a microplate reader.

-

The cell viability is expressed as a percentage of the untreated control.

-

Conclusion

This compound is a promising natural compound with well-defined anti-inflammatory and neuroprotective properties. Its ability to modulate key signaling pathways, particularly the COX-2/NF-κB and nitric oxide pathways, makes it a compelling candidate for further investigation in the development of novel therapeutics for inflammatory diseases and neurodegenerative disorders. The information provided in this technical guide serves as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this compound. Further studies are warranted to elucidate its complete pharmacokinetic and pharmacodynamic profiles, as well as to explore its efficacy and safety in preclinical and clinical settings.

References

- 1. This compound suppresses TiPs-stimulated osteoclastogenesis and bone destruction via COX-2/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. raybiotech.com [raybiotech.com]

- 3. This compound | C17H16O6 | CID 3055167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, isolated from Angelica dahurica, inhibits both the activity and induction of cyclooxygenase-2 in human pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

Byakangelicol: A Technical Deep-Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Byakangelicol, a furanocoumarin found in the roots of Angelica dahurica, has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic potential of this compound. Primarily recognized for its potent anti-inflammatory properties, this compound exerts its effects through the targeted inhibition of the cyclooxygenase-2 (COX-2) enzyme and modulation of the NF-κB signaling cascade. This document synthesizes the current understanding of its core mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Anti-inflammatory Effects

This compound's principal mechanism of action lies in its ability to mitigate inflammatory responses. This is achieved through a dual action of inhibiting the activity of COX-2 and suppressing the expression of pro-inflammatory genes via the NF-κB pathway.

Inhibition of Cyclooxygenase-2 (COX-2)

This compound has been demonstrated to be a potent and selective inhibitor of the COX-2 enzyme, a key mediator of inflammation and pain. Unlike non-selective COX inhibitors, this compound shows minimal activity against the constitutively expressed COX-1 enzyme, suggesting a favorable gastrointestinal safety profile.

Quantitative Data on COX-2 Inhibition

| Compound | Target | Cell Line | Concentration Range | Effect |

| This compound | COX-2 Activity | Human Pulmonary Epithelial Cells (A549) | 10-50 µM | Concentration-dependent inhibition of COX-2 enzyme activity[1] |

| This compound | COX-2 Expression | Human Pulmonary Epithelial Cells (A549) | 10-50 µM | Attenuated IL-1β-induced COX-2 expression[1] |

| This compound | COX-1 Activity & Expression | Human Pulmonary Epithelial Cells (A549) | Up to 200 µM | No effect[1] |

Experimental Protocol: COX-2 Inhibition Assay

The inhibitory effect of this compound on COX-2 activity can be determined using a whole-cell assay with a cell line that expresses COX-2, such as the A549 human lung carcinoma cell line.

-

Cell Culture and Treatment: A549 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum. Cells are seeded in multi-well plates and allowed to adhere.

-

Induction of COX-2 Expression: To induce COX-2 expression, cells are stimulated with a pro-inflammatory agent such as Interleukin-1β (IL-1β) at a concentration of 1 ng/mL for a specified period (e.g., 24 hours).

-

Inhibitor Incubation: Cells are pre-incubated with varying concentrations of this compound (e.g., 10, 25, 50 µM) for a defined time (e.g., 30 minutes) prior to the addition of the substrate.

-

Arachidonic Acid Addition: The substrate, arachidonic acid (e.g., 10 µM), is added to the cells to initiate the COX-2 enzymatic reaction.

-

PGE2 Quantification: The reaction is stopped after a short incubation period (e.g., 15 minutes). The concentration of Prostaglandin E2 (PGE2), a major product of COX-2 activity, in the cell culture supernatant is then quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in this compound-treated cells to those in vehicle-treated control cells. The IC50 value, the concentration of this compound that causes 50% inhibition of COX-2 activity, can then be determined from the dose-response curve.

Modulation of the NF-κB Signaling Pathway

This compound further exerts its anti-inflammatory effects by interfering with the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2. This compound has been shown to inhibit the activation of NF-κB.[1]

The inhibitory mechanism involves the suppression of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, this compound inhibits the translocation of the active p65 subunit of NF-κB into the nucleus, thereby preventing the transcription of its target genes.[1]

Experimental Protocol: Western Blot for IκBα Degradation

-

Cell Culture and Treatment: A suitable cell line (e.g., A549 or RAW 264.7 macrophages) is cultured and seeded.

-

Pre-treatment with this compound: Cells are pre-treated with this compound at various concentrations (e.g., 10, 25, 50 µM) for 1 hour.

-

Stimulation: Cells are then stimulated with an NF-κB activator, such as lipopolysaccharide (LPS) or TNF-α, for a short period (e.g., 30 minutes) to induce IκBα degradation.

-

Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined using a standard method like the BCA assay.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for IκBα. A secondary antibody conjugated to horseradish peroxidase is then used for detection.

-

Visualization and Analysis: The protein bands are visualized using a chemiluminescence detection system. The intensity of the IκBα band is quantified and normalized to a loading control (e.g., β-actin or GAPDH). A stronger IκBα band in the this compound-treated, stimulated cells compared to the stimulated-only cells indicates inhibition of IκBα degradation.

Experimental Protocol: Immunofluorescence for p65 Translocation

-

Cell Culture and Treatment: Cells are grown on glass coverslips in a multi-well plate.

-

Treatment: Cells are pre-treated with this compound and then stimulated with an NF-κB activator as described above.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Immunostaining: Cells are blocked and then incubated with a primary antibody against the p65 subunit of NF-κB. A fluorescently labeled secondary antibody is then used for detection. The nuclei are counterstained with DAPI.

-

Microscopy and Analysis: The coverslips are mounted on slides and visualized using a fluorescence microscope. The localization of the p65 subunit (cytoplasmic vs. nuclear) is assessed. A reduction in the nuclear localization of p65 in this compound-treated cells compared to stimulated-only cells indicates inhibition of NF-κB translocation.

Other Potential Mechanisms of Action

Beyond its well-established anti-inflammatory effects, emerging evidence suggests that this compound may possess other therapeutic properties, including anti-cancer and neuroprotective activities. The precise mechanisms underlying these effects are still under investigation.

Anti-Cancer Activity

This compound has demonstrated cytotoxic effects against certain cancer cell lines, particularly melanoma.

Quantitative Data on Anti-Melanoma Activity

| Cell Line | Assay | IC50 | Reference |

| A375 (Human Melanoma) | MTT Assay | 65.9 µM | [1] |

| A375 (Human Melanoma) | MTT Assay | 12.2 µM | [2] |

| SKMEL-28 (Human Melanoma) | MTT Assay | 36.4 µM | [2] |

Experimental Protocol: Melanoma Cell Viability (MTT) Assay

-

Cell Culture: Human melanoma cell lines (e.g., A375, SK-MEL-28) are cultured in appropriate media.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value is calculated from the dose-response curve.

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Melanoma cells are treated with this compound at concentrations around the determined IC50 value.

-

Cell Harvesting: After the treatment period, both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: The percentage of apoptotic cells is quantified.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties, potentially through its antioxidant and anti-inflammatory activities.

Experimental Protocol: Neuroprotection against H₂O₂-Induced Neurotoxicity

-

Cell Culture: A neuronal cell line (e.g., SH-SY5Y or PC12) is cultured and differentiated into a neuronal phenotype.

-

Pre-treatment: Differentiated cells are pre-treated with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Induction of Oxidative Stress: Cells are then exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress and neurotoxicity.

-

Cell Viability Assessment: Cell viability is assessed using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: An increase in cell viability in the this compound pre-treated groups compared to the H₂O₂-only treated group indicates a neuroprotective effect.

Signaling Pathways Potentially Modulated by this compound

Based on the activities of other natural furanocoumarins and related compounds, this compound may also influence other key signaling pathways, although direct evidence is currently limited. Further research is warranted to explore the effects of this compound on these pathways.

-

JAK-STAT Pathway: This pathway is crucial for cytokine signaling. Given this compound's impact on inflammation, it is plausible that it could modulate JAK-STAT signaling.

-

PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth. Its dysregulation is common in cancer.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

Conclusion and Future Directions

This compound presents a compelling profile as a multi-target therapeutic agent. Its well-documented inhibition of the COX-2/NF-κB axis provides a strong rationale for its development as an anti-inflammatory drug. The preliminary findings on its anti-cancer and neuroprotective activities open exciting avenues for further investigation. Future research should focus on elucidating the precise molecular interactions of this compound with its targets, conducting comprehensive in vivo efficacy and safety studies, and exploring its potential to modulate other critical signaling pathways such as JAK-STAT, PI3K/Akt, and MAPK. A deeper understanding of these mechanisms will be crucial for the successful translation of this compound into clinical applications.

References

Byakangelicol: A Technical Guide to its Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Byakangelicol, a furanocoumarin isolated from the roots of Angelica dahurica, has demonstrated significant anti-inflammatory properties across a range of preclinical models. Its primary mechanism of action involves the targeted suppression of the cyclooxygenase-2 (COX-2)/nuclear factor-kappa B (NF-κB) signaling pathway. By inhibiting key steps in this cascade, this compound effectively reduces the expression and activity of numerous pro-inflammatory mediators, including COX-2, inducible nitric oxide synthase (iNOS), prostaglandins, and various cytokines. This technical document provides a comprehensive overview of the scientific evidence, detailing the molecular pathways, quantitative effects, and experimental methodologies used to elucidate the anti-inflammatory profile of this compound.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The cornerstone of this compound's anti-inflammatory activity is its potent inhibition of the canonical NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response, controlling the transcription of a wide array of pro-inflammatory genes.

In an unstimulated state, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS) or interleukin-1beta (IL-1β), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators such as COX-2, iNOS, TNF-α, IL-1β, and IL-6.[1][2]

Studies have shown that this compound exerts its effect by partially inhibiting the degradation of IκBα.[3] This action prevents the release and subsequent nuclear translocation of the p65 subunit of NF-κB, thereby halting the downstream transcriptional activation of inflammatory genes.[1][3]

References

Byakangelicol in Traditional Chinese Medicine: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Furanocoumarin Byakangelicol, its Pharmacological Properties, and Mechanisms of Action.

Introduction

This compound is a naturally occurring furanocoumarin isolated from the roots of Angelica dahurica, a plant with a long history of use in traditional Chinese medicine (TCM) under the name "Bai Zhi" (白芷).[1] In TCM, Angelica dahurica has been traditionally used to treat a variety of ailments including headaches, toothaches, colds, and inflammatory conditions.[1] Modern pharmacological research has begun to elucidate the scientific basis for these traditional uses, identifying this compound as one of the key bioactive constituents. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its pharmacological activities, mechanisms of action, and pharmacokinetic profile, with the aim of informing researchers, scientists, and drug development professionals.

Pharmacological Activities

This compound has demonstrated a range of pharmacological effects, including anti-inflammatory, and potential anticancer and neuroprotective activities.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. Studies have shown that it can concentration-dependently inhibit the expression of cyclooxygenase-2 (COX-2) and the release of prostaglandin E2 (PGE2) in human pulmonary epithelial cells (A549) stimulated by interleukin-1β (IL-1β).[2] Notably, this compound's inhibitory effect is selective for COX-2, with no significant impact on COX-1 expression or activity at concentrations up to 200 microM.[2]

Furthermore, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound has been shown to significantly reduce the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3] Concurrently, it enhances the secretion of the anti-inflammatory cytokine IL-10.[3][4]

Table 1: Quantitative Data on the Anti-inflammatory Effects of this compound

| Parameter | Cell Line | Stimulant | Concentration of this compound | Observed Effect | Reference |

| COX-2 Expression | A549 | IL-1β | 10-50 µM | Concentration-dependent attenuation | [2] |

| PGE2 Release | A549 | IL-1β | 10-50 µM | Concentration-dependent attenuation | [2] |

| COX-1 Activity | A549 | IL-1β | Up to 200 µM | No effect | [2] |

| TNF-α, IL-6, IL-1β | RAW264.7 | LPS | Not specified | Significant reduction | [3] |

| IL-10 | RAW264.7 | LPS | Not specified | Significant increase | [3][4] |

Anticancer Activity

While the broader extracts of Angelica dahurica have been investigated for their cytotoxic effects, specific quantitative data on the anti-proliferative activity of isolated this compound against a comprehensive panel of human cancer cell lines, such as IC50 values, are not extensively detailed in the currently available literature. General statements about the anticancer potential of coumarins from this plant exist, but specific metrics for this compound are needed for a thorough evaluation.

Neuroprotective Effects

The neuroprotective potential of this compound is an emerging area of research. While traditional uses of Angelica dahurica suggest benefits for neurological symptoms like headaches, and related compounds like byakangelicin have been studied for their effects on the brain, direct quantitative data on the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's or Parkinson's disease is limited in the available scientific literature. Further research is required to quantify its ability to enhance neuronal cell viability in the presence of neurotoxins.

Mechanism of Action: Signaling Pathways

This compound exerts its pharmacological effects through the modulation of specific signaling pathways, most notably the NF-κB pathway.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are, at least in part, mediated through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] In IL-1β-stimulated A549 cells, this compound (at 50 µM) has been shown to partially inhibit the degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2] This leads to a reduction in the translocation of the p65 subunit of NF-κB from the cytosol to the nucleus, ultimately decreasing the transcription of NF-κB target genes, which include pro-inflammatory cytokines and enzymes like COX-2.[2][4][5]

Pharmacokinetics

A study in Sprague-Dawley rats has provided key insights into the pharmacokinetic profile of this compound. Following intravenous and oral administration, its plasma concentrations were determined using a validated UPLC-MS/MS method.[6] The study revealed a low absolute oral bioavailability of 3.6%, suggesting that while it is absorbed from the gastrointestinal tract, it may be subject to significant first-pass metabolism.[6][7]

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous Administration (5 mg/kg) | Oral Administration (15 mg/kg) |

| Tmax (h) | 0.08 ± 0.02 | 0.6 ± 0.4 |

| Cmax (ng/mL) | 2154.3 ± 316.5 | 56.4 ± 20.3 |

| AUC(0-t) (ng/mLh) | 1184.2 ± 204.1 | 141.4 ± 35.7 |

| AUC(0-∞) (ng/mLh) | 1198.3 ± 206.5 | 143.6 ± 36.1 |

| t1/2 (h) | 2.1 ± 0.6 | 2.5 ± 0.9 |

| MRT(0-t) (h) | 2.0 ± 0.3 | 3.2 ± 0.5 |

| Vz (L/kg) | 6.1 ± 1.6 | 109.8 ± 44.5 |

| CL (L/h/kg) | 4.2 ± 0.7 | 106.8 ± 27.2 |

| Absolute Bioavailability (F%) | - | 3.6 |

| Data are presented as mean ± SD (n=6). Source:[6][7] |

Experimental Protocols

Extraction and Isolation of this compound from Angelica dahurica

A common method for the extraction of coumarins, including this compound, from the roots of Angelica dahurica involves solvent extraction. One reported method utilizes an ionic liquid, [Bmim]Tf2N, for efficient extraction.[8][9]

Protocol Outline:

-

Sample Preparation: The dried roots of Angelica dahurica are ground into a fine powder.

-

Extraction: The powdered root material is mixed with the ionic liquid [Bmim]Tf2N at a solvent-to-solid ratio of 8:1.

-

Optimization: The mixture is incubated at 60°C for 180 minutes with constant agitation to maximize the extraction yield.

-

Back-extraction: To recover the extracted compounds from the ionic liquid, a back-extraction is performed using 0.01 N HCl.

-

Purification: The resulting extract can be further purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

UPLC-MS/MS for Pharmacokinetic Analysis

A sensitive and validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the quantification of this compound in rat plasma.[6]

Instrumentation:

-

UPLC System: ACQUITY H-Class UPLC

-

Mass Spectrometer: XEVO TQS-micro triple-quadrupole

-

Column: UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and 0.1% formic acid in a gradient elution.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 30°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple reaction monitoring (MRM).

-

MRM Transition for this compound: m/z 317.0 → 233.1.

-

MRM Transition for Internal Standard (fargesin): m/z 371.0 → 353.2.

Sample Preparation:

-

To 50 µL of rat plasma, add 150 µL of acetonitrile containing the internal standard (50 ng/mL fargesin).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a vial.

-

Inject 2 µL of the supernatant into the UPLC-MS/MS system.

Conclusion

This compound, a key bioactive furanocoumarin from the traditional Chinese medicine Angelica dahurica, demonstrates significant pharmacological potential, particularly as an anti-inflammatory agent. Its mechanism of action via the inhibition of the NF-κB signaling pathway is a promising avenue for the development of novel therapeutics for inflammatory diseases. While its anticancer and neuroprotective activities are of interest, further research is required to provide robust quantitative data to support these claims. The established pharmacokinetic profile, although indicating low oral bioavailability, provides a foundation for formulation strategies to enhance its systemic exposure. This technical guide summarizes the current state of knowledge on this compound and highlights the need for continued research to fully unlock its therapeutic potential for modern drug development.

References

- 1. e-lactancia.org [e-lactancia.org]

- 2. This compound, isolated from Angelica dahurica, inhibits both the activity and induction of cyclooxygenase-2 in human pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound suppresses TiPs-stimulated osteoclastogenesis and bone destruction via COX-2/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. akjournals.com [akjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Byakangelicol from Angelica dahurica: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Byakangelicol is a furanocoumarin isolated from the roots of Angelica dahurica, a plant with a long history of use in traditional medicine. This document provides an in-depth technical guide on this compound, summarizing its biological activities, mechanisms of action, and relevant experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Pharmacological Activities and Quantitative Data

This compound has demonstrated a range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. The following tables summarize the available quantitative data on these activities.

Table 1: Anti-inflammatory Activity of this compound

| Assay/Model | Cell Line/Animal Model | Parameter | Result | Reference |

| COX-2 Expression and PGE2 Release | Human pulmonary epithelial cells (A549) | Concentration Range | 10-50 µM (concentration-dependent attenuation) | [1] |

| COX-2 Enzyme Activity | In vitro | Concentration Range | 10-50 µM (concentration-dependent inhibition) | [1] |

| COX-1 Enzyme Activity and Expression | In vitro | Concentration | Up to 200 µM (no effect) | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Absolute Bioavailability (%) | Reference |

| Intravenous (IV) | 5 mg/kg | 1586.3 ± 215.7 | 0.08 | 1056.2 ± 158.7 | 1.8 ± 0.3 | 3.6 | [2] |

| Oral (PO) | 15 mg/kg | 35.6 ± 8.9 | 0.5 | 75.8 ± 12.5 | 2.5 ± 0.6 | 3.6 | [2] |

Note: Data on the anti-cancer and neuroprotective activities of this compound, including specific IC50 and EC50 values, are limited in the currently available literature. Further research is required to quantify these effects across various cancer cell lines and neuronal models.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key signaling pathways involved in inflammation, cell proliferation, and survival.

Anti-inflammatory Signaling Pathway

This compound's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli such as IL-1β, this compound inhibits the degradation of IκB-α, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of NF-κB target genes, including COX-2, resulting in reduced prostaglandin E2 (PGE2) production.[1]

Caption: this compound's inhibition of the NF-κB pathway.

Potential Anti-Cancer Signaling Pathways

While direct evidence for this compound is still emerging, furanocoumarins are known to modulate signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways. These pathways are frequently dysregulated in cancer, and their inhibition can lead to apoptosis and reduced tumor growth.

Caption: Potential anticancer mechanisms of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound. These protocols are provided as examples and may require optimization for specific experimental conditions.

Extraction and Isolation of this compound from Angelica dahurica

This protocol describes a general procedure for the isolation of furanocoumarins from Angelica dahurica using silica gel column chromatography.

Caption: Workflow for this compound extraction and isolation.

Methodology:

-

Preparation of Plant Material: Air-dried roots of Angelica dahurica are ground into a coarse powder.

-

Extraction: The powdered material is extracted with 95% ethanol at room temperature for 24-48 hours with occasional shaking. The extraction process is repeated three times.

-

Concentration: The ethanol extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Silica Gel Column Chromatography:

-

A glass column is packed with silica gel (100-200 mesh) using a slurry method with hexane.

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

The column is eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

-

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a hexane-ethyl acetate solvent system. Spots are visualized under UV light (254 nm and 365 nm).

-

Isolation and Purification: Fractions containing this compound (identified by comparison with a standard) are pooled, concentrated, and subjected to further purification by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure this compound.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line (e.g., A549) using the MTT assay.

Methodology:

-

Cell Seeding: A549 cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). A vehicle control (e.g., DMSO) is also included. The cells are incubated for another 24 or 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is shaken for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Western Blot Analysis of NF-κB Pathway

This protocol details the procedure for analyzing the effect of this compound on the phosphorylation of p65 and the degradation of IκB-α in response to an inflammatory stimulus.

Methodology:

-

Cell Culture and Treatment: A549 cells are seeded in 6-well plates. Once confluent, the cells are pre-treated with this compound (e.g., 50 µM) for 1 hour, followed by stimulation with IL-1β (e.g., 10 ng/mL) for 30 minutes.

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The lysates are centrifuged, and the supernatant containing the total protein is collected. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies against phospho-p65, total p65, IκB-α, and a loading control (e.g., β-actin or GAPDH). Antibody dilutions should be optimized according to the manufacturer's instructions (typically 1:1000).

-

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Conclusion

This compound, a furanocoumarin from Angelica dahurica, exhibits significant pharmacological potential, particularly as an anti-inflammatory agent. Its mechanism of action involves the modulation of key signaling pathways, most notably the NF-κB pathway. While preliminary evidence suggests potential anti-cancer and neuroprotective effects, further research is needed to fully elucidate these activities and their underlying mechanisms. The experimental protocols provided in this guide offer a framework for future investigations into the therapeutic applications of this promising natural compound. The continued study of this compound is warranted to explore its full potential in the development of novel therapeutic agents.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity Screening of Byakangelicol

This technical guide provides a comprehensive overview of the biological activities of this compound, a natural furanocoumarin isolated from Angelica dahurica. The document details its significant anti-inflammatory and anti-cancer properties, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and drug development.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects across various in vitro models. Its primary mechanism involves the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the suppression of the NF-κB signaling cascade.

Quantitative Data for Anti-inflammatory Activity

The following table summarizes the key quantitative findings related to this compound's anti-inflammatory effects.

| Biological Activity | Cell Model | Concentration | Key Observation(s) |

| COX-2 & PGE2 Inhibition | A549 (Human Lung Epithelial Cells) | 10-50 µM | Concentration-dependent attenuation of IL-1β-induced COX-2 expression and PGE2 release.[1][2] |

| COX Enzyme Selectivity | A549 Cells | Up to 200 µM | Inhibits COX-2 enzyme activity directly; does not affect COX-1 activity or expression.[1][2] |

| Nitric Oxide (NO) Inhibition | RAW264.7 (Murine Macrophages) | 0.1-50 µM | Significant, dose-dependent reduction of LPS-induced NO production.[3] |

| Cytokine Modulation | RAW264.7 Macrophages | Not specified | Down-regulates pro-inflammatory cytokines (TNF-α, IL-6, IL-1β); up-regulates anti-inflammatory cytokine (IL-10).[3] |

| Chondroprotection | Mouse Chondrocytes | Not specified | Inhibits IL-1β-mediated expression of iNOS, COX-2, TNF-α, and IL-6.[4] |

| Cell Viability | RAW264.7 Macrophages | 0.1-50 µM | No cytotoxic effects observed.[3] |

Mechanism of Action: NF-κB Pathway Inhibition

A primary mechanism for this compound's anti-inflammatory action is the suppression of the NF-κB pathway. In IL-1β-stimulated A549 cells, this compound (at 50 µM) partially inhibits the degradation of IκB-α, which is the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This prevents the translocation of the active p65 NF-κB subunit to the nucleus, thereby suppressing the transcription of downstream pro-inflammatory genes like COX-2.[1][2] Notably, this compound does not appear to affect the p44/42 MAPK pathway.[1][2]

Experimental Protocols

This protocol describes the evaluation of this compound's effect on nitric oxide and cytokine production in LPS-stimulated murine macrophages.

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[3]

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere for 24 hours.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 0.1 to 50 µM) for a specified time (e.g., 1-2 hours).

-

Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[3]

-

Incubation: The plates are incubated for 24 hours.

-

Nitric Oxide (NO) Measurement:

-

The cell supernatant is collected.

-

NO production is quantified by measuring nitrite concentration using the Griess reagent.[3] Absorbance is read at a specified wavelength (typically 540 nm).

-

-

Cytokine Measurement:

-

Levels of TNF-α, IL-6, IL-1β, and IL-10 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[3]

-

-

Cell Viability Assay:

-

In a parallel plate, cell viability after treatment with this compound is assessed using a CCK-8 or MTT assay to rule out cytotoxicity.[3]

-

Anti-Cancer Activity

This compound exhibits promising anti-cancer properties, including the ability to suppress tumor growth and motility and induce programmed cell death (apoptosis). Its effects have been linked to the modulation of specific oncogenic signaling pathways.

Quantitative Data for Anti-Cancer Activity

| Biological Activity | Cell Model | Observation(s) |

| Growth & Motility Suppression | Breast Cancer Cells | Inhibits tumor growth and motility.[5] |

| Apoptosis Induction | Breast Cancer Cells | Remarkedly induced apoptosis.[5] |

| Cell Cycle Arrest | Melanoma Cells | Causes G2/M phase arrest, acting as an anti-proliferative agent.[] |

Mechanism of Action: SHP-1/JAK2/STAT3 Pathway Regulation

In breast cancer models, Byakangelicin (a closely related compound, often used interchangeably in literature with this compound) has been shown to inhibit the SHP-1/JAK2/STAT3 signaling pathway.[5] By upregulating SHP-1, a protein tyrosine phosphatase, it can dephosphorylate and inactivate JAK2. This, in turn, prevents the phosphorylation and activation of STAT3, a key transcription factor that drives the expression of genes involved in proliferation, survival, and metastasis.

Experimental Protocols

This protocol is fundamental for assessing the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound and incubated for various time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is included.

-

Reagent Addition: MTT or CCK-8 reagent is added to each well according to the manufacturer's protocol.

-

Incubation: Plates are incubated for 1-4 hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.

-

Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, 450 nm for CCK-8).

-

Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and emerging anti-cancer activities. Its mechanisms of action, centered on the inhibition of critical signaling pathways like NF-κB and JAK2/STAT3, make it an attractive candidate for further preclinical and clinical investigation. The protocols and data presented in this guide serve as a foundational resource for scientists aiming to explore the therapeutic potential of this compound.

References

- 1. This compound, isolated from Angelica dahurica, inhibits both the activity and induction of cyclooxygenase-2 in human pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 3. mdpi.com [mdpi.com]

- 4. Byakangelicin inhibits IL-1β-induced mouse chondrocyte inflammation in vitro and ameliorates murine osteoarthritis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural compound Byakangelicin suppresses breast tumor growth and motility by regulating SHP-1/JAK2/STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Byakangelicol: A Furanocoumarin with Therapeutic Potential in Inflammation and Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Byakangelicol, a natural furanocoumarin isolated from the roots of Angelica dahurica, has emerged as a promising bioactive compound with significant therapeutic potential. Preclinical studies have demonstrated its potent anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of the current understanding of this compound and its closely related compound, byakangelicin, including their mechanisms of action, relevant signaling pathways, and quantitative data from key preclinical studies. Detailed experimental methodologies are provided for the cited research, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic applications.

Therapeutic Applications

Current preclinical research highlights two primary areas for the therapeutic application of this compound and its related compounds: inflammation and cancer.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the suppression of the NF-κB signaling pathway.[1] This dual action suggests its potential in treating various inflammatory conditions, including airway inflammation and particle-induced osteolysis.[1]

Anticancer Potential

A closely related furanocoumarin, byakangelicin, has been shown to possess anticancer properties, particularly in breast cancer models.[2] Its mechanism of action involves the regulation of the SHP-1/JAK2/STAT3 signaling pathway, leading to the inhibition of tumor growth and motility.[2][3] this compound itself has also been identified as one of several furanocoumarins from Angelica dahurica that exhibit significant, dose-dependent inhibition of cell proliferation across various human tumor cell lines, including non-small cell lung, ovarian, melanoma, central nervous system, and colon cancer cells.[4]

Mechanism of Action and Signaling Pathways

Inhibition of the COX-2/NF-κB Pathway (Anti-inflammatory)

This compound exerts its anti-inflammatory effects by targeting key components of the inflammatory cascade. In human pulmonary epithelial cells (A549), this compound has been shown to inhibit the interleukin-1β (IL-1β)-induced expression of COX-2 and the subsequent release of prostaglandin E2 (PGE2). This inhibition is achieved, at least in part, through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. This compound partially inhibits the degradation of IκB-α, which in turn prevents the translocation of the p65 subunit of NF-κB to the nucleus.[5]

Regulation of the SHP-1/JAK2/STAT3 Pathway (Anticancer)

Byakangelicin has been shown to inhibit the JAK2/STAT3 signaling pathway in breast cancer cells.[3] This is achieved by inducing the expression of SHP-1, a protein tyrosine phosphatase that negatively regulates JAK2.[2][3] The inhibition of this pathway leads to reduced tumor cell proliferation, colony formation, and invasion, as well as the induction of apoptosis.[2]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative data from preclinical studies on this compound and byakangelicin.

Table 1: Anti-inflammatory Activity of this compound

| Parameter | Cell Line | Inducer | This compound Concentration | Effect | Reference |

| COX-2 Expression | A549 | IL-1β | 10-50 µM | Concentration-dependent attenuation | [5] |

| PGE2 Release | A549 | IL-1β | 10-50 µM | Concentration-dependent attenuation | [5] |

| COX-2 Enzyme Activity | A549 | - | 10-50 µM | Concentration-dependent inhibition | [5] |

| COX-1 Enzyme Activity | A549 | - | Up to 200 µM | No effect | [5] |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | RAW264.7 | LPS | Not specified | Down-regulation | [6] |

| Anti-inflammatory Cytokine (IL-10) | RAW264.7 | LPS | Not specified | Up-regulation | [6] |

Table 2: Anticancer Activity of Byakangelicin

| Parameter | Cell Line(s) | Byakangelicin Concentration | Effect | Reference |

| STAT3 Transcriptional Activity | Breast Cancer Cells | Not specified | Significant inhibition | [2] |

| JAK2/STAT3 Signaling | Breast Cancer Cells | Not specified | Dose-dependent inhibition | [2] |

| Cell Proliferation, Colony Formation, Invasion | Breast Cancer Cells | Not specified | Dramatic reduction | [2] |

| Apoptosis | Breast Cancer Cells | Not specified | Remarkable induction | [2] |

Experimental Protocols

In Vitro Anti-inflammatory Assays

-

Cell Culture: Human pulmonary epithelial cells (A549) or murine macrophage-like leukemia cells (RAW264.7) are cultured in appropriate media and conditions.[6]

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10-50 µM) for a specified period before stimulation.

-

Stimulation: Inflammation is induced by treating the cells with an inflammatory agent such as interleukin-1β (IL-1β) or lipopolysaccharide (LPS).[6]

-

Analysis of Inflammatory Markers:

-

PGE2 Release: Prostaglandin E2 levels in the cell culture supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

COX-2 Expression: The protein levels of COX-2 are determined by Western blot analysis of cell lysates.

-

NF-κB Activation: The translocation of the p65 subunit of NF-κB from the cytosol to the nucleus is assessed by Western blot analysis of cytosolic and nuclear extracts. The degradation of IκB-α in the cytosol is also measured.[5]

-

Cytokine Levels: The concentrations of pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines in the cell culture supernatant are measured by ELISA.[6]

-

In Vitro Anticancer Assays

-

Cell Culture: Human breast cancer cell lines are maintained in suitable culture media.[2]

-

Treatment: Cells are treated with various concentrations of byakangelicin.[2]

-

Analysis of Cancer Hallmarks:

-

JAK2/STAT3 Signaling: The effect of byakangelicin on the JAK2/STAT3 pathway is assessed using a dual-luciferase reporter assay for STAT3 transcriptional activity and Western blot analysis for the phosphorylation status of JAK2 and STAT3. The expression of SHP-1 is also determined.[2]

-

Cell Proliferation: Cell viability and proliferation are measured using assays such as the CCK-8 assay.[2]

-

Colony Formation: The ability of single cells to grow into colonies is evaluated by a colony formation assay.[2]

-

Cell Invasion: The invasive potential of the cancer cells is determined using a cell invasion assay, often employing a Matrigel-coated Transwell chamber.[2]

-

Apoptosis: The induction of apoptosis is quantified using methods such as flow cytometry with Annexin V/PI staining.[2]

-

Future Directions

The preclinical data for this compound and byakangelicin are promising. However, further research is required to fully elucidate their therapeutic potential. Future studies should focus on:

-

In vivo studies in animal models of inflammation and cancer to validate the in vitro findings.

-

Pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of these compounds.

-

Toxicology studies to assess their safety profiles.

-

Investigation of their efficacy in combination with existing therapies.

-

Exploration of other potential therapeutic applications, such as in neuroinflammation.[7]

Conclusion

This compound and its related furanocoumarins represent a promising class of natural compounds with well-defined mechanisms of action against key targets in inflammation and cancer. The available preclinical data strongly support their further development as potential therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to translate these promising findings into clinical applications.

References

- 1. This compound suppresses TiPs-stimulated osteoclastogenesis and bone destruction via COX-2/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Antiproliferative effect of furanocoumarins from the root of Angelica dahurica on cultured human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Byakangelicol and P-glycoprotein Interaction: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a critical membrane protein that actively extrudes a wide variety of xenobiotics from cells. This efflux mechanism plays a significant role in drug disposition and is a major contributor to multidrug resistance (MDR) in cancer chemotherapy. Byakangelicol, a furanocoumarin found in various medicinal plants, has been investigated for its potential pharmacological activities. This technical guide provides a comprehensive overview of the interaction between this compound and P-glycoprotein, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms. While direct, extensive research on the this compound-P-gp interaction is limited, this paper synthesizes available information and provides a framework for future investigation based on studies of similar natural compounds.

Introduction to P-glycoprotein and Multidrug Resistance

P-glycoprotein, encoded by the ABCB1 gene (also known as MDR1), is an ATP-dependent efflux pump predominantly expressed in tissues with barrier functions, such as the intestine, blood-brain barrier, liver, and kidney. Its primary physiological role is to protect cells from toxic substances. However, in the context of medicine, P-gp can significantly impact the pharmacokinetics of many drugs by limiting their absorption and distribution.

In oncology, the overexpression of P-gp in cancer cells is a well-established mechanism of multidrug resistance. By actively pumping chemotherapeutic agents out of the cell, P-gp reduces their intracellular concentration to sub-therapeutic levels, rendering the treatment ineffective. Consequently, the development of P-gp inhibitors to be used as chemosensitizers is an area of intense research.

This compound: A Potential P-glycoprotein Modulator

This compound is a natural furanocoumarin that has been the subject of research for its various biological activities. As with many natural products, its potential to modulate the activity of drug transporters like P-glycoprotein is of significant interest, particularly for its potential to overcome multidrug resistance in cancer. The interaction of this compound with P-gp could lead to increased intracellular concentrations of co-administered chemotherapeutic drugs, thereby enhancing their efficacy.

Quantitative Data on this compound-P-glycoprotein Interaction